Rebaudioside G - 127345-21-5

Rebaudioside G

Catalog Number: EVT-1642885
CAS Number: 127345-21-5
Molecular Formula: C38H60O18
Molecular Weight: 804.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Extraction and Purification from Stevia rebaudiana: This method involves extracting steviol glycosides from Stevia leaves using water or solvents, followed by purification techniques like column chromatography and preparative HPLC to isolate Rebaudioside G. [, ]
  • Enzymatic Biotransformation: This approach utilizes specific enzymes like UDP-glycosyltransferases (UGTs) to catalyze the transfer of sugar moieties to steviol or other steviol glycosides, leading to the production of Rebaudioside G. [, , , , ] This method allows for controlled production with higher yields and purity.
Molecular Structure Analysis
  • Hydrolysis: In the presence of acids or specific enzymes, Rebaudioside G can be hydrolyzed, breaking down the glycosidic bonds and releasing the steviol aglycone and sugar units. [, ]
  • Transglycosylation: This reaction involves the transfer of sugar moieties from a donor molecule to Rebaudioside G, catalyzed by enzymes like cyclodextrin glucanotransferase (CGTase) or β-fructofuranosidase. [, ] This process can modify the sweetness and sensory profile of Rebaudioside G.
  • Degradation: Under certain conditions, such as high temperature and acidic environments, Rebaudioside G can degrade, leading to the formation of various degradation products. [] The specific degradation pathways and products can vary depending on factors like pH, temperature, and the presence of other ingredients.

Mechanism of Action (Sweetness Perception)

The sweetness perception of Rebaudioside G is attributed to its interaction with sweet taste receptors located on the tongue. [] While the exact mechanism is not fully understood, it is believed that Rebaudioside G binds to these receptors, triggering a signaling cascade that ultimately leads to the perception of sweetness. The specific glycosylation pattern of Rebaudioside G plays a crucial role in its interaction with taste receptors and its perceived sweetness intensity.

Physical and Chemical Properties Analysis
  • Appearance: White crystalline powder []
  • Solubility: Soluble in water and polar solvents [, ]
  • Stability: Relatively stable at high temperatures and in acidic conditions [, ]
  • Sweetness: Reportedly 200-350 times sweeter than sucrose []
  • Taste Profile: Clean, sweet taste with a possible slight bitter or licorice aftertaste []
Applications
  • Food Science and Technology: Rebaudioside G is a potential natural sweetener for a wide range of food and beverage products, particularly those targeting sugar reduction and calorie control. [, , , , ] It can be incorporated into beverages, dairy products, confectionery, bakery products, and table-top sweeteners. Its high sweetness intensity allows for reduced usage compared to sucrose, contributing to lower calorie content.
  • Sensory Science: Researchers are investigating the sensory properties of Rebaudioside G, including its sweetness intensity, temporal profile, and potential off-flavors, to understand its suitability as a sugar substitute in different food matrices. [, , ] Studies often focus on optimizing Rebaudioside G concentrations and blending it with other sweeteners to achieve desired taste profiles.
  • Biotechnology: The enzymatic biotransformation of steviol glycosides to produce Rebaudioside G is an active area of research. [, , , , ] Scientists are exploring different enzymes, microbial hosts, and fermentation conditions to develop sustainable and cost-effective production methods.
  • Plant Science: Understanding the biosynthesis of Rebaudioside G within the Stevia rebaudiana plant is crucial for developing breeding strategies to enhance its production. [, , ] Researchers are studying the genes, enzymes, and regulatory mechanisms involved in steviol glycoside biosynthesis to improve Rebaudioside G content in Stevia plants.

Properties

CAS Number

127345-21-5

Product Name

Rebaudioside G

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C38H60O18

Molecular Weight

804.9 g/mol

InChI

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-28(48)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-29(49)30(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,35-,36-,37-,38+/m1/s1

InChI Key

OKPSCKUJXYCMPR-GXTBKCSKSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

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